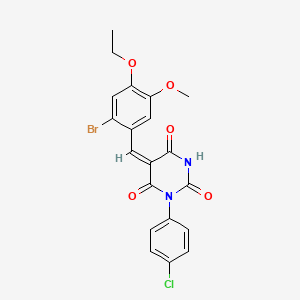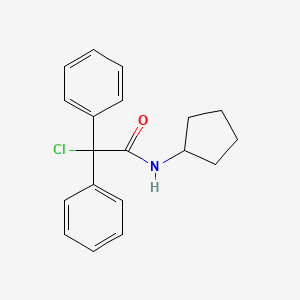![molecular formula C16H13FN4O2S B6122264 N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B6122264.png)
N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide, also known as FPHS, is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications.
Wirkmechanismus
N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. For example, N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and repair. By inhibiting the activity of topoisomerase II, N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide has been shown to have a variety of biochemical and physiological effects. For example, it can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi and bacteria, and reduce inflammation. N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide in lab experiments is that it has a relatively low toxicity profile, which makes it safe to use in cell and animal studies. However, one limitation of using N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide is that it is not very water-soluble, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide. One area of interest is the development of more water-soluble forms of the compound, which could make it easier to administer in experimental settings. Another area of interest is the investigation of N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide as a potential treatment for other diseases, such as viral infections and autoimmune disorders. Additionally, further studies are needed to elucidate the precise mechanisms by which N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide exerts its therapeutic effects.
Synthesemethoden
The synthesis of N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide involves the reaction of 4-fluorophenylhydrazine with 4-formylbenzenesulfonamide in the presence of a catalyst. The resulting product is N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide, which is a yellow crystalline solid with a molecular weight of 356.4 g/mol.
Wissenschaftliche Forschungsanwendungen
N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have anticancer, antifungal, and antibacterial properties. N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[(Z)-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O2S/c17-14-8-6-12(7-9-14)16-13(10-18-20-16)11-19-21-24(22,23)15-4-2-1-3-5-15/h1-11,21H,(H,18,20)/b19-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZXBYSZLOHKRS-ODLFYWEKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(NN=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=C(NN=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{(Z)-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}benzenesulfonohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[2-(3-bromophenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide](/img/structure/B6122192.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)tetrahydro-2-furancarboxamide](/img/structure/B6122194.png)
![N-{anilino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-3,4-dichlorobenzamide](/img/structure/B6122217.png)
![6-ethyl-9-hydroxy-5-(2-methylphenyl)-7-oxa-5-azatetracyclo[6.3.0.0~2,6~.0~3,10~]undecan-4-one](/img/structure/B6122221.png)
![N-(2-ethoxyphenyl)-2-(5-oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B6122223.png)

![5-(3-fluoro-4-methoxyphenyl)-3-[3-(methoxymethyl)-1-piperidinyl]-1,2,4-triazine](/img/structure/B6122242.png)
![2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-isopropylphenyl)acetamide](/img/structure/B6122250.png)
![ethyl 4-(3-{3-[(3-chlorophenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B6122257.png)
![1-(2,4-dichlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6122258.png)
![1-[2-({methyl[2-(tetrahydro-2H-pyran-4-yl)ethyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6122260.png)
![N-{[(3-chloro-4-fluorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-3-phenylpropanamide](/img/structure/B6122269.png)
![ethyl 1-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-3-(3-phenylpropyl)-3-piperidinecarboxylate](/img/structure/B6122272.png)